4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZAQDAEOKYWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The carboxylic acid group can be esterified or hydrolyzed under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoic acid moiety contributes to its overall stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Key Differences
The compound’s structural analogs differ in substituent type, position, or electronic properties. Below is a comparative analysis:
Table 1: Comparison of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic Acid with Similar Compounds
Functional and Application-Based Insights
- Electronic Effects: The 2-chloro-6-fluorobenzyloxy group introduces strong electron-withdrawing effects, increasing the benzoic acid’s acidity (lower pKa) compared to non-halogenated analogs like vanillic acid . Methoxy vs. Ethoxy: Ethoxy substituents (e.g., sc-315096) reduce solubility in polar solvents but improve membrane permeability .
Synthetic Utility :
- The compound’s benzaldehyde precursor (4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde , CAS 306934-75-8) is a key intermediate for synthesizing acyl derivatives like benzoyl chlorides (e.g., sc-336187) .
- Halogenated analogs (e.g., 2-chloro-6-fluorobenzoic acid) are precursors for cross-coupling reactions in medicinal chemistry .
Biological Activity
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, also known by its chemical formula C₁₅H₁₂ClFO₄ and CAS Number 773872-82-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a distinctive structure that includes a chloro and fluorine substituent on the benzyl group, which may influence its biological interactions. The molecular weight is approximately 300.7 g/mol.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂ClFO₄ |
| Molecular Weight | 300.7 g/mol |
| CAS Number | 773872-82-5 |
| Hazard Classification | Irritant |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Antioxidant Properties : The compound has shown promise in scavenging reactive oxygen species (ROS), which could contribute to its neuroprotective effects observed in animal models.
- Neuroprotective Effects : In a study involving zebrafish models of epilepsy, the compound demonstrated neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating neurological disorders .
The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:
- Modulation of Neurotransmitters : In models of epilepsy, this compound was found to upregulate levels of neurosteroids and downregulate stress-related neurotransmitters, indicating a complex interaction with the central nervous system .
- Oxidative Stress Reduction : The compound's ability to reduce oxidative stress markers suggests a protective role against cellular damage, which is critical in various disease states.
Case Studies
- Zebrafish Model of Epilepsy : A significant study highlighted the effectiveness of this compound in improving seizure behaviors in zebrafish induced by pentylenetetrazole (PTZ). The compound was shown to significantly alter neurochemical profiles associated with seizure activity, marking it as a candidate for further development as an anti-seizure agent .
- Anti-inflammatory Activity : Additional investigations into its anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid?
Methodological Answer:
The synthesis typically involves Williamson ether synthesis between 2-chloro-6-fluorobenzyl bromide and 3-methoxy-4-hydroxybenzoic acid. To prevent side reactions, the carboxylic acid group is first protected as a methyl ester. Deprotection under basic conditions (e.g., NaOH in MeOH/H₂O) yields the final product. Intermediate purification via silica gel chromatography (hexane/EtOAc gradient) is critical. For example, similar protocols for methoxy-substituted benzoic acids use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
Basic: How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H NMR (DMSO-d₆): Key signals include δ 7.5–7.3 (aromatic protons from the benzyl group), δ 4.8 (OCH₂), and δ 3.9 (OCH₃).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- HPLC : Use a C18 column with MeCN/H₂O (0.1% TFA) to confirm purity (>95%). X-ray crystallography, as demonstrated for structurally related compounds, can resolve ambiguities in substitution patterns .
Advanced: How can conflicting NMR data for the benzyloxy group’s proton environment be resolved?
Methodological Answer:
Conflicts may arise from restricted rotation of the benzyloxy group. Strategies include:
- Variable-temperature NMR (25–60°C) to average signals if rotational barriers are low.
- Computational modeling (DFT) to predict coupling constants and compare with experimental data.
- X-ray crystallography (e.g., as applied to methoxybenzyl derivatives in ) provides definitive structural confirmation .
Advanced: What strategies optimize coupling efficiency in Williamson ether synthesis for this compound?
Methodological Answer:
- Use microwave-assisted synthesis (80°C, 15 minutes) to improve reaction kinetics.
- Monitor progress via TLC (hexane/EtOAc 3:1).
- Test alternative leaving groups (e.g., mesylate vs. bromide) if reactivity is insufficient.
- Phase-transfer catalysts (TBAB) in toluene/NaOH systems enhance nucleophilic substitution efficiency .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood .
- Avoid inhalation of dust; use respiratory protection for powder handling.
- Store in sealed containers at 2–8°C. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Safety protocols align with GHS guidelines for halogenated benzoic acids .
Advanced: How can degradation products be analyzed under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months).
- Use LC-MS to identify degradation products (e.g., hydrolysis of the ether bond or oxidation of methoxy groups).
- Compare mass fragmentation patterns with reference standards. For example, studies on fluorinated benzoic acids in highlight oxidation-prone sites .
Advanced: What computational methods predict solubility and logP for this compound?
Methodological Answer:
- QSPR models (e.g., ACD/Labs or ChemAxon) estimate logP and solubility.
- Validate experimentally via the shake-flask method (octanol/water partition). Adjust substituents (e.g., fluorine position) to optimize logP for biological permeability, as shown for similar fluorinated benzoic acids .
Basic: How is this compound purified from reaction mixtures?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
